molecular formula C22H25N3O3S B2773352 2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(morpholin-4-yl)ethan-1-one CAS No. 920116-24-1

2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(morpholin-4-yl)ethan-1-one

Cat. No.: B2773352
CAS No.: 920116-24-1
M. Wt: 411.52
InChI Key: APFLRZZAOXCNAZ-UHFFFAOYSA-N
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Description

2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(morpholin-4-yl)ethan-1-one is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(morpholin-4-yl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the thioether linkage: This involves the reaction of the benzimidazole derivative with 2-(4-methylphenoxy)ethyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the morpholine ring: The final step involves the reaction of the intermediate with morpholine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(morpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid (for nitration), halogens (for halogenation).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitrated or halogenated benzimidazole derivatives.

Scientific Research Applications

2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(morpholin-4-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its benzimidazole core makes it a potential candidate for studying enzyme inhibition and receptor binding.

    Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a potential lead for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(morpholin-4-yl)ethan-1-one is likely related to its ability to interact with biological macromolecules. The benzimidazole ring can bind to enzymes or receptors, potentially inhibiting their activity. The thioether and morpholine groups may enhance its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[2-(4-Methoxyphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one
  • 2-{2-[2-(4-Chlorophenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one

Uniqueness

2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(morpholin-4-yl)ethan-1-one is unique due to the presence of the 4-methylphenoxy group, which can influence its chemical reactivity and biological activity. The combination of the benzimidazole core with the thioether and morpholine functionalities provides a distinct profile that can be exploited for various applications.

Properties

IUPAC Name

2-[2-[2-(4-methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-17-6-8-18(9-7-17)28-14-15-29-22-23-19-4-2-3-5-20(19)25(22)16-21(26)24-10-12-27-13-11-24/h2-9H,10-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFLRZZAOXCNAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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